Amprenavir

HIV-1 Protease Inhibitor Viral Load Reduction

Amprenavir features a unique I50V protease resistance mutation—absent from other PIs—enabling resistance surveillance with minimal cross-resistance (except ritonavir). Its differential CYP3A4 susceptibility (nelfinavir −41%, indinavir −54% intrinsic clearance reduction) makes it a validated DDI probe substrate. The 3.75 log10 viral load reduction with indinavir benchmarks dual-PI combinations. Ki of 100 pM (mid-range: darunavir 8 pM to first-generation PIs) calibrates inhibition assays. ≥98% purity.

Molecular Formula C25H35N3O6S
Molecular Weight 505.6 g/mol
CAS No. 161814-49-9
Cat. No. B1666020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmprenavir
CAS161814-49-9
Synonyms141W94
Agenerase
amprenavir
tetrahydro-3-furyl N-(3-(4-amino-N-isobutylbenzenesulfonamido)-1-benzyl-2-hydroxypropyl)carbamate
Vertex VX478
VX 478
VX-478
Molecular FormulaC25H35N3O6S
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1
InChIKeyYMARZQAQMVYCKC-OEMFJLHTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 40 mg/l @ 25 °C
4.91e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amprenavir (CAS 161814-49-9) as an HIV-1 Protease Inhibitor: Baseline Characterization for Research and Industrial Sourcing


Amprenavir (CAS: 161814-49-9) is a sulfonamide-based inhibitor of the HIV-1 protease enzyme, which prevents the cleavage of viral Gag and Gag-Pol polyproteins, thereby blocking the maturation of infectious virions [1]. Approved as Agenerase for antiretroviral therapy, it remains a valuable tool compound in virology and drug discovery research, particularly for studies of protease inhibitor resistance pathways and cross-resistance profiles [2].

Why Amprenavir (CAS 161814-49-9) Cannot Be Readily Substituted with Other HIV-1 Protease Inhibitors in Specialized Research Contexts


Despite belonging to the same therapeutic class, HIV-1 protease inhibitors exhibit divergent resistance mutation signatures, pharmacokinetic interaction liabilities, and cross-resistance profiles that preclude simple interchangeability [1]. Amprenavir's resistance pathway, characterized by the unique I50V mutation, differs fundamentally from those of other protease inhibitors, and its susceptibility to co-administered inhibitors (e.g., indinavir, nelfinavir) can significantly alter its intrinsic clearance, thereby impacting both in vitro assay design and in vivo model interpretation [2][3]. The following quantitative evidence clarifies precisely when amprenavir offers a distinct, verifiable advantage or disadvantage relative to its closest comparators.

Quantitative Evidence Guide for Amprenavir (CAS 161814-49-9): Direct Comparisons and Differentiating Data for Informed Scientific Procurement


Comparative Virologic Efficacy of Amprenavir Dual-Protease Inhibitor Combinations

In a phase II study comparing amprenavir combined with each of three other protease inhibitors (indinavir, saquinavir, nelfinavir), the amprenavir/indinavir combination achieved a median viral load decline of 3.75 log10 copies/mL at 16 weeks, which was greater than the declines observed with amprenavir/saquinavir (2.94 log10) or amprenavir/nelfinavir (1.84 log10) [1].

HIV-1 Protease Inhibitor Viral Load Reduction

Comparative Efficacy of Amprenavir vs. Indinavir in Protease Inhibitor-Naïve Patients

In a randomized, nonblind comparative trial of 504 antiretroviral-experienced but protease inhibitor-naïve patients, amprenavir demonstrated lower virologic suppression than indinavir. At 48 weeks, 30% of amprenavir recipients had viral loads <400 copies/mL compared with 46% of indinavir recipients [1].

HIV-1 Comparative Efficacy Protease Inhibitor

Pharmacokinetic Interaction of Amprenavir with Co-administered Protease Inhibitors

A population pharmacokinetic analysis from AACTG protocol 398 revealed that coadministration of nelfinavir or indinavir significantly reduces amprenavir intrinsic clearance, whereas saquinavir does not. Specifically, amprenavir clearance was reduced by 41% with nelfinavir and by 54% with indinavir, relative to placebo [1].

Pharmacokinetics Drug-Drug Interaction CYP3A4

In Vitro Potency of Amprenavir Relative to Darunavir and Tipranavir

Comparative enzymatic assays demonstrate that amprenavir has a significantly higher inhibition constant (Ki) than the chemically related darunavir, indicating lower intrinsic potency against wild-type HIV-1 protease. Reported Ki values are 100 pM for amprenavir, 8 pM for darunavir, and 88 pM for tipranavir [1].

HIV-1 Protease Inhibition Constant Potency Comparison

Distinct Resistance Profile: The I50V Mutation and Lack of Cross-Resistance

Amprenavir resistance is primarily associated with the I50V substitution in HIV-1 protease, a mutation that is not observed in isolates from patients receiving other available protease inhibitors. Amprenavir-resistant isolates show no significant cross-resistance to most other PIs, although some cross-resistance to ritonavir has been noted [1].

HIV-1 Drug Resistance Cross-Resistance

Pharmacokinetic Enhancement of Amprenavir by Ritonavir Boosting

Coadministration of low-dose ritonavir (100 mg BID) with amprenavir (450 or 600 mg BID) substantially increases amprenavir exposure. Trough plasma concentrations (Cmin) increase 3- to 10-fold, and area under the concentration-time curve (AUC) increases 2- to 3-fold [1].

Pharmacokinetics Ritonavir Boosting AUC

High-Value Research and Industrial Application Scenarios for Amprenavir (CAS 161814-49-9) Based on Quantitative Differentiation


Probing Dual-Protease Inhibitor Synergy and Combination Antiviral Activity

The 3.75 log10 viral load reduction achieved with amprenavir/indinavir in PI-naïve patients [1] positions amprenavir as a reference compound for evaluating novel dual-PI combinations. Researchers can benchmark candidate combinations against this established dual-PI regimen to assess additive or synergistic effects.

Pharmacokinetic Interaction Studies Involving CYP3A4-Mediated Clearance

The differential reduction in amprenavir intrinsic clearance by nelfinavir (-41%) and indinavir (-54%), but not saquinavir [1], makes amprenavir a sensitive probe substrate for quantifying CYP3A4 inhibition in co-administration studies. This property is valuable for preclinical drug-drug interaction screening.

Resistance Pathway Analysis and Cross-Resistance Screening

The unique I50V mutation and minimal cross-resistance to other PIs (except ritonavir) [1] enable amprenavir to serve as a discriminatory tool in resistance surveillance. Viral isolates resistant to other PIs often remain susceptible to amprenavir, facilitating the identification of non-cross-resistant drug candidates.

In Vitro Potency Benchmarking and Structure-Activity Relationship Studies

With an enzymatic Ki of 100 pM—approximately 12.5-fold higher (less potent) than darunavir (8 pM) [1]—amprenavir provides a mid-range potency reference point for calibrating HIV-1 protease inhibition assays and for evaluating structural modifications aimed at improving binding affinity.

Technical Documentation Hub

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